molecular formula C14H22O2 B13946797 3,5-Ditert-butyl-4-hydroxycyclohexa-2,4-dien-1-one CAS No. 54965-43-4

3,5-Ditert-butyl-4-hydroxycyclohexa-2,4-dien-1-one

Cat. No.: B13946797
CAS No.: 54965-43-4
M. Wt: 222.32 g/mol
InChI Key: VMIBWUBKVGANRX-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one is an organic compound with the molecular formula C14H22O2. It is known for its unique structure, which includes two tert-butyl groups and a hydroxyl group attached to a cyclohexadienone ring. This compound is often used in various chemical and industrial applications due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one involves the reaction of 3,5-di-tert-butylphenol with iodine in the presence of a base, followed by reduction . The reaction conditions typically include:

    Reactants: 3,5-di-tert-butylphenol, iodine, base (e.g., sodium hydroxide)

    Solvent: Often an organic solvent like dichloromethane

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

In industrial settings, the production of 4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form a more saturated cyclohexanone derivative.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

Scientific Research Applications

4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one involves its ability to donate hydrogen atoms, thereby acting as an antioxidant. This compound can neutralize free radicals and prevent oxidative damage to cells and materials. The molecular targets include reactive oxygen species and other free radicals, which are stabilized by the compound’s hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
  • 2,6-Di-tert-butyl-4-methylphenol (BHT)
  • 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene

Uniqueness

4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one is unique due to its specific structure, which provides a balance between stability and reactivity. Unlike other similar compounds, it has a cyclohexadienone ring, which imparts distinct chemical properties and reactivity patterns .

Properties

CAS No.

54965-43-4

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

3,5-ditert-butyl-4-hydroxycyclohexa-2,4-dien-1-one

InChI

InChI=1S/C14H22O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7,16H,8H2,1-6H3

InChI Key

VMIBWUBKVGANRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=O)C1)C(C)(C)C)O

Origin of Product

United States

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